molecular formula C10H11F2NO2 B13033551 (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

Katalognummer: B13033551
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: WAAULDXYXPJAKD-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is a fluorinated aromatic amino acid derivative characterized by a difluoromethyl (-CF₂H) group attached to the para position of the phenyl ring. Its structure combines the chiral (2R)-amino acid backbone with a fluorinated aromatic side chain, which enhances metabolic stability and influences interactions with biological targets such as enzymes or transporters .

Eigenschaften

Molekularformel

C10H11F2NO2

Molekulargewicht

215.20 g/mol

IUPAC-Name

(2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)/t8-/m1/s1

InChI-Schlüssel

WAAULDXYXPJAKD-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)F

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Approaches

The preparation of (2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid typically involves:

Specific Synthetic Routes

Alkylation of Chiral Complexes

Another approach involves alkylation of chiral Ni(II) complexes of glycine derivatives with difluoromethyl-substituted aryl halides.

  • Process:

    • Prepare a Ni(II) complex of a glycine Schiff base with a chiral ligand.
    • React with 4-(difluoromethyl)benzyl halide under basic conditions (e.g., NaOH or NaOMe) in dry, deoxygenated solvents such as DMF.
    • Control of reaction conditions is critical to minimize side reactions such as elimination or oxidation.
    • After alkylation, hydrolysis of the complex releases the enantiopure amino acid.
  • Challenges:

    • Alkylation reagents can decompose under basic or aerobic conditions.
    • Scale-up requires careful control of mixing and atmosphere to maintain yield and stereoselectivity.
  • Yields and selectivity:

    • On small scale (1 g), yields up to ~98% with good stereoselectivity reported.
    • Larger scale synthesis may suffer from decreased yield due to reagent decomposition.

Functional Group Installation

  • The difluoromethyl group on the phenyl ring is typically introduced via:

    • Use of pre-functionalized aryl halides bearing the difluoromethyl substituent in the alkylation step.
    • Alternatively, direct fluorination methods on a suitable phenyl precursor may be employed but are less common due to selectivity issues.

Purification and Characterization

  • The hydrochloride salt form of the amino acid is often prepared to facilitate purification and handling.
  • Purification involves crystallization from solvents like acetonitrile and filtration.
  • Characterization includes NMR, optical rotation, and chromatographic methods to confirm enantiomeric purity and chemical identity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield (%) Enantiomeric Excess / Diastereoselectivity Notes
Dynamic Kinetic Resolution Racemic AA, NiCl2, chiral ligand, K2CO3, MeOH ~20 g ~98 High (84% de) Scalable, ligand recyclable
Alkylation of Ni(II) Complex Ni(II)-glycine complex, 4-(difluoromethyl)benzyl halide, NaOH, DMF ~1 g ~98 Good stereoselectivity Sensitive to reaction conditions
Hydrochloride salt formation 6 N HCl, heating Preparative ~89 - Facilitates purification

Research Findings and Notes

  • The DKR method is currently favored for large-scale production due to operational convenience and high stereoselectivity.
  • Alkylation methods require stringent control of moisture, oxygen, and temperature to avoid reagent decomposition and side reactions.
  • Recycling of chiral ligands in DKR processes improves cost-effectiveness and sustainability.
  • Preparation of the hydrochloride salt improves compound stability and handling for further applications.
  • No direct industrial-scale synthesis details for this exact compound were found in patents, but methods for closely related fluorinated amino acids provide a reliable foundation.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of the target protein and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Fluorinated aromatic amino acids vary in substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Differences Evidence ID
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid -CF₂H C₁₀H₁₁F₂NO₂ (inferred) ~227.2 (calculated) Reference compound -
(R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid -CH₂CH₂F C₁₁H₁₄FNO₂ 227.24 Ethyl linker with terminal fluorine
(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid -OCF₃ C₁₀H₁₀F₃NO₃ 249.19 Oxygen-linked trifluoromethoxy group
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid -CF₃ (meta) C₁₀H₁₀F₃NO₂ 241.19 Trifluoromethyl at meta position
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid -F and -OH C₉H₁₀FNO₃ 199.18 Hydroxyl and fluorine on adjacent positions

Key Observations :

  • Electron-Withdrawing Effects : The -CF₂H group has moderate electron-withdrawing effects compared to stronger -CF₃ or -OCF₃ groups. This impacts aromatic ring electron density and interactions with hydrophobic enzyme pockets .
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., D-tyrosine derivatives) exhibit higher water solubility due to hydrogen-bonding capacity, whereas fluorinated derivatives are more lipophilic .

Physicochemical Properties

Property Target Compound (R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Solubility Low (inferred) Moderate (polar ethyl linker) Low (bulky -OCF₃) High (-OH group)
logP ~1.5 (estimated) ~1.8 ~2.2 ~0.9
Acidity (pKa) ~2.1 (carboxyl), ~9.5 (amino) Similar Similar Lower carboxyl pKa (-OH resonance)

Notes:

  • Fluorination generally increases lipophilicity and metabolic stability but reduces aqueous solubility. The -CF₂H group balances these effects better than -CF₃ .
  • Hydroxyl groups (e.g., in D-tyrosine analogs) enhance solubility but may reduce blood-brain barrier penetration .
Antimycobacterial Activity
  • Thiazole-containing analogs (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid) inhibit Mycobacterium tuberculosis H37Ra (MIC: 2–8 µg/mL) by targeting cell wall synthesis . Fluorinated phenyl groups likely enhance membrane permeability.
LAT1 Transporter Targeting
  • (R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid (dubbed "4-FEDP") shows affinity for the L-type amino acid transporter 1 (LAT1), a gateway for drug delivery to tumors . The -CF₂H group in the target compound may further optimize LAT1 binding.

Biologische Aktivität

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid, often referred to as a difluoromethyl derivative of phenylalanine, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a chiral center at the 2-position, with the difluoromethyl group at the para position of the phenyl ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of (2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The amino group can form hydrogen bonds with various biological macromolecules, while the difluoromethyl-substituted phenyl group can participate in π-π interactions, enhancing binding affinity and specificity to targets such as:

  • Enzymes : Inhibition or activation of specific enzyme pathways.
  • Receptors : Binding to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

1. Anti-inflammatory Effects

Research indicates that compounds similar to (2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid exhibit anti-inflammatory properties by inhibiting the recruitment of polymorphonuclear leukocytes (PMNs) at sites of inflammation. This action is mediated through chemokine receptor modulation, particularly affecting CXCL8-induced chemotaxis in neutrophils .

2. Neuroprotective Properties

In experimental models of cerebral ischemia, derivatives of this compound have shown efficacy in reducing PMN infiltration and infarct size, thereby improving neurological outcomes. For instance, a related compound was evaluated for its ability to mitigate damage caused by middle cerebral artery occlusion in rats, demonstrating significant neuroprotective effects .

Case Study 1: Chemotaxis Inhibition

A study evaluated various aryl-propionic acid derivatives for their ability to inhibit PMN chemotaxis induced by CXCL8. The results indicated that modifications at the para position significantly enhanced potency compared to non-fluorinated analogs, suggesting that the difluoromethyl group plays a crucial role in biological activity .

Case Study 2: Cerebral Ischemia Model

In a rat model of transient cerebral ischemia, a derivative similar to (2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid was tested for its neuroprotective effects. The compound significantly reduced PMN infiltration and improved neurological function post-ischemia, indicating its potential therapeutic application in stroke management .

Comparative Data Table

Compound NameBiological ActivityMechanism of ActionReference
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acidAnti-inflammatory, NeuroprotectiveInhibition of PMN chemotaxis
Tert-butyl (2R)-2-amino-3-(4-fluorophenyl)propanoateEnzyme inhibition, receptor bindingInteraction with specific molecular targets
Other Aryl-propionic acidsVariable anti-inflammatory effectsChemokine receptor modulation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.